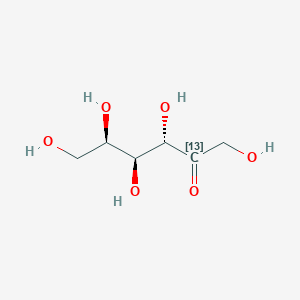

D-Tagatose-13C-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Tagatose-13C-1: is a rare monosaccharide that is isotopically labeled with carbon-13 at the first carbon position. This compound is a derivative of D-Tagatose, a naturally occurring ketohexose that is found in small quantities in various dairy products. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Tagatose-13C-1 typically involves the isotopic labeling of D-Tagatose. One common method is the enzymatic isomerization of D-Galactose-13C-1 using L-Arabinose isomerase. This enzyme catalyzes the conversion of D-Galactose-13C-1 to this compound under mild reaction conditions, usually at a pH of 7.0 and a temperature of 37°C .

Industrial Production Methods: Industrial production of this compound is often achieved through biocatalytic processes. These processes utilize whole cells or isolated enzymes as catalysts to convert D-Galactose-13C-1 to this compound. The biocatalytic methods are preferred due to their high efficiency, environmental friendliness, and minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions: D-Tagatose-13C-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce this compound acid.

Reduction: It can be reduced to form this compound alcohol.

Isomerization: The compound can undergo isomerization to form other ketohexoses.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Isomerization: Enzymes like L-Arabinose isomerase are used under mild conditions (pH 7.0, 37°C).

Major Products:

Oxidation: this compound acid.

Reduction: this compound alcohol.

Isomerization: Other ketohexoses.

Scientific Research Applications

Chemistry: D-Tagatose-13C-1 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. Its isotopic labeling allows for precise tracking of the compound through various biochemical processes .

Biology: In biological research, this compound is used to study the effects of rare sugars on cellular functions and metabolic pathways. It is also used in studies related to prebiotic effects and gut microbiota .

Medicine: It is also being investigated for its potential anti-cancer properties and its role in promoting beneficial gut bacteria .

Industry: In the food industry, this compound is used as a low-calorie sweetener and a substitute for sucrose. Its prebiotic properties make it a valuable additive in functional foods and beverages .

Mechanism of Action

D-Tagatose-13C-1 exerts its effects through several mechanisms. In the intestine, it is poorly absorbed, leading to its fermentation by gut microbiota into short-chain fatty acids. These fatty acids are then absorbed and metabolized, providing health benefits such as improved gut health and reduced blood glucose levels . Additionally, this compound inhibits key enzymes involved in sugar metabolism, such as fructokinase and phosphomannose isomerase, which contributes to its anti-diabetic effects .

Comparison with Similar Compounds

D-Tagatose: The non-labeled form of D-Tagatose, which shares similar properties but lacks the isotopic labeling.

D-Galactose-13C-1: Another isotopically labeled monosaccharide used in metabolic studies.

D-Fructose: A ketohexose similar to D-Tagatose but with different metabolic pathways.

Uniqueness: D-Tagatose-13C-1 is unique due to its isotopic labeling, which allows for detailed tracking and analysis in metabolic studies. This makes it a valuable tool in research applications where precise measurement and tracking of metabolic pathways are required .

Properties

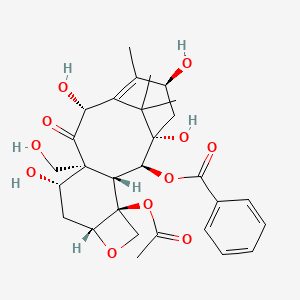

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(3S,4S,5R)-1,3,4,5,6-pentahydroxy(213C)hexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1/i4+1 |

InChI Key |

BJHIKXHVCXFQLS-UZHOXOSUSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([13C](=O)CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)

![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)